molecular formula C14H19N3O2S2 B2515747 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034265-83-1

1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2515747
CAS RN: 2034265-83-1
M. Wt: 325.45
InChI Key: UDVWXMVIRSBUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with various biological targets due to the presence of the imidazole ring, a sulfonamide group, and a thiophene moiety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do offer insights into the synthesis of related compounds. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is detailed, indicating that the imidazole moiety can be functionalized to produce compounds with significant biological activity . Similarly, the preparation of Brønsted acidic ionic liquids derived from imidazole suggests that the imidazole ring can be modified to introduce sulfonic acid groups, which could be relevant for the synthesis of sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The imidazole ring provides a platform for further substitution, allowing for the introduction of various functional groups that can modulate the compound's properties. The presence of a sulfonamide group is particularly noteworthy, as sulfonamides are known to interact with enzymes and receptors, often acting as inhibitors or antagonists . The thiophene ring is another common structural motif in drug design, known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including conjugation with glutathione, as demonstrated by the non-enzymatic reaction of a nitroso-imidazole compound with glutathione to form N-hydroxy-sulfonamide adducts . This type of reaction is indicative of the potential detoxification pathways that imidazole derivatives might undergo in biological systems. Additionally, the use of imidazole-based ionic liquids for the thiocyanation and nitration of aromatic compounds suggests that the imidazole ring can be a reactive site for electrophilic substitution reactions, which could be relevant for the chemical modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The imidazole ring contributes to the basicity of the compound, while the sulfonamide group can introduce acidic properties. The balance between these acidic and basic sites can affect the solubility, stability, and reactivity of the compound. The thiophene ring can contribute to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Scientific Research Applications

Overview of Sulfonamides

Sulfonamides, including compounds like 1-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide, have been extensively studied for their diverse biological activities. These compounds are a significant class of synthetic bacteriostatic antibiotics, utilized for the therapy of bacterial infections and diseases caused by other microorganisms since their discovery before the introduction of penicillin in 1941. Their applications extend beyond antibacterial activities, showing promise in areas such as cancer treatment, glaucoma, inflammation, and even dandruff management (Gulcin & Taslimi, 2018).

Anticancer Applications

Recent patents and scientific studies have indicated that sulfonamides, due to their structural diversity and ability to interact with various biological targets, possess anticancer properties. They have been investigated as potential therapeutic agents against various types of cancer, offering a new avenue for oncology research (Azevedo-Barbosa et al., 2020).

Environmental Impact and Removal Technologies

The presence of sulfonamides in the environment, especially water bodies, has raised concerns due to their persistence and potential to induce antimicrobial resistance. Studies have focused on the development of cleaner, more efficient technologies for removing these compounds from water, highlighting the importance of sustainable approaches to mitigate their impact (Prasannamedha & Kumar, 2020).

Role in Treating Superficial Mycoses

Sulfonamide compounds have also been recognized for their effectiveness in treating superficial mycoses, such as infections caused by dermatophytes, yeasts, and molds. Their broad spectrum of activity and safety profile make them suitable for use in various topical formulations, offering an alternative to traditional antifungal treatments (Lackner & Clissold, 1989).

properties

IUPAC Name

1-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-17-8-13(15-11-17)21(18,19)16-10-14(5-2-3-6-14)12-4-7-20-9-12/h4,7-9,11,16H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVWXMVIRSBUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.